MIC Comparison Against Clinical Strain CV-6: Chlamydia pneumoniae-IN-1 vs. Lead Analog Compound 42 and Erythromycin Control
In a direct head-to-head comparison using immunofluorescence microscopy against the clinical C. pneumoniae strain CV-6, Chlamydia pneumoniae-IN-1 (Compound 55) exhibits a minimal inhibitory concentration (MIC) of 12.6 μM. The lead analog Compound 42 (N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide) shows a lower MIC range of 3.2–6.3 μM, indicating superior potency for Compound 42. However, the erythromycin control displays an MIC of 0.17 μg/mL (equivalent to approximately 0.23 μM), confirming that both benzimidazoles are less potent than the macrolide antibiotic. This quantitative data positions Chlamydia pneumoniae-IN-1 as a moderately potent, chemically distinct tool compound for SAR studies, where its unique substitution pattern (5-methyl) differentiates it from more potent but structurally different analogs [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 12.6 μM |
| Comparator Or Baseline | Compound 42: 3.2–6.3 μM; Erythromycin: 0.17 μg/mL (~0.23 μM) |
| Quantified Difference | Compound 55 is 2.0–3.9 times less potent than Compound 42; approximately 55-fold less potent than erythromycin. |
| Conditions | Immunofluorescence microscopy, C. pneumoniae clinical strain CV-6, in vitro cell culture, n=2 (except Compound 42 n=4) |
Why This Matters
This head-to-head MIC data enables researchers to select the appropriate benzimidazole tool compound based on potency requirements and structural features, ensuring reproducibility in antichlamydial SAR studies.
- [1] Keurulainen, L., Salin, O., Siiskonen, A., Kern, J. M., Alvesalo, J., Kiuru, P., Maass, M., Yli-Kauhaluoma, J., & Vuorela, P. (2010). Design and synthesis of 2-arylbenzimidazoles and evaluation of their inhibitory effect against Chlamydia pneumoniae. Journal of Medicinal Chemistry, 53(21), 7664–7674, Table 5. View Source
